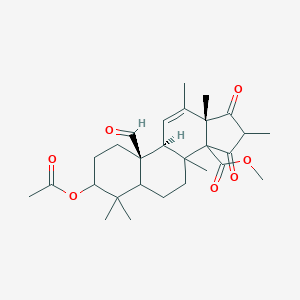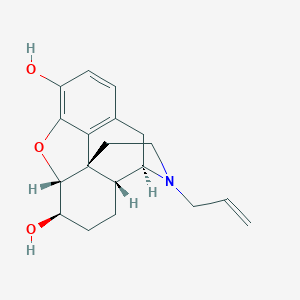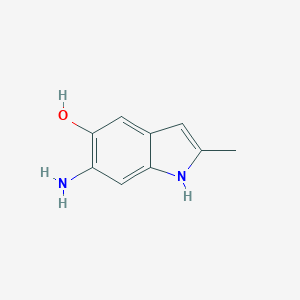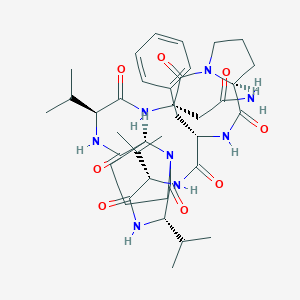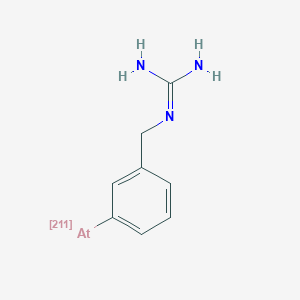![molecular formula C16H22ClNO3 B163365 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride CAS No. 76275-67-7](/img/structure/B163365.png)
8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride
Vue d'ensemble
Description
“8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride” is a chemical compound with the molecular formula C16H22ClNO3 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core, which is a flat, aromatic hydrocarbon. Attached to this core are a hydroxy group (OH), a propan-2-ylamino group (C3H7N), and a propoxy group (C3H7O) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.34300, a density of 1.169g/cm3, a boiling point of 487.526ºC at 760 mmHg, and a melting point of 132-134ºC . Its exact mass is 275.15200, and it has a LogP value of 2.67400 .Applications De Recherche Scientifique
Application in Drug Metabolite Synthesis
A study by Kinne et al. (2009) highlights the use of peroxygenases for the hydroxylation of compounds like propranolol, which is structurally similar to 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol; hydrochloride. This process produces drug metabolites with high isomeric purity, demonstrating a cost-effective and scalable method for synthesizing drug metabolites (Kinne et al., 2009).
Fluorescence Derivatisation in Biochemistry
Frade et al. (2007) explored the derivatization of amino acids using a compound structurally related to 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol; hydrochloride, showing its potential as a fluorescent derivatising reagent in biological assays. The study emphasizes the compound's strong fluorescence properties, useful in biochemical research (Frade et al., 2007).
Antituberculosis Activity
Omel’kov et al. (2019) synthesized derivatives with structures similar to 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol; hydrochloride, exhibiting significant antituberculosis activity. This suggests potential pharmaceutical applications in treating tuberculosis (Omel’kov et al., 2019).
Photophysical Behavior in Solvent Studies
A study by Moreno Cerezo et al. (2001) investigated the photophysical properties of probes related to 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol; hydrochloride, providing insights into their behavior in various solvents. This research is critical for understanding solvent effects in biological systems (Moreno Cerezo et al., 2001).
Photodegradation Studies
Sortino et al. (2002) conducted a photodegradation study on propranolol, a compound structurally related to 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol; hydrochloride. They explored the mechanism of photodegradation, which is essential for understanding the stability and decomposition of such compounds under light exposure (Sortino et al., 2002).
Anticancer Potential
Nishizaki et al. (2014) synthesized a compound similar to 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol; hydrochloride and demonstrated its effectiveness against various cancer cell lines. This suggests the potential use of such compounds in developing new anticancer drugs (Nishizaki et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16;/h3-8,11,14,17-19H,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNYXMBZFXLWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)
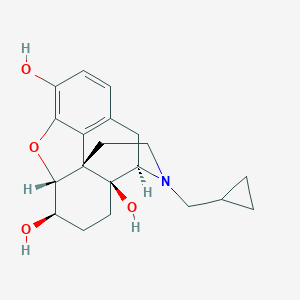
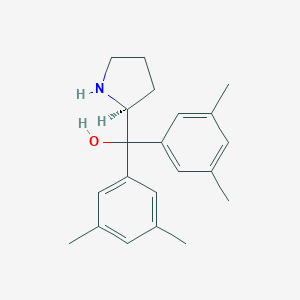
![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)
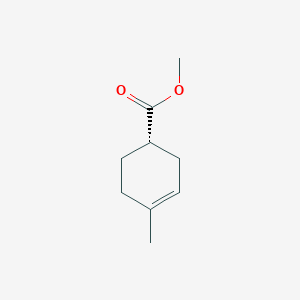
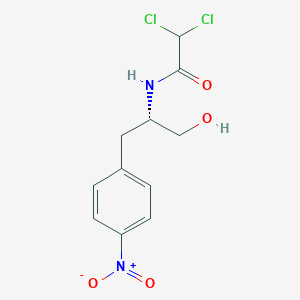
![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B163297.png)
![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)
